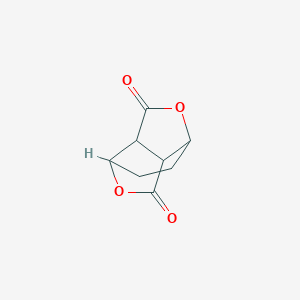

Bis-lactone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

129679-49-8 |

|---|---|

Molekularformel |

C8H8O4 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |

InChI-Schlüssel |

PEHLCCGXTLWMRW-UHFFFAOYSA-N |

SMILES |

C1CC2C3C(C1OC3=O)C(=O)O2 |

Kanonische SMILES |

C1CC2C3C(C1OC3=O)C(=O)O2 |

Synonyme |

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Bis Lactones and Their Congeners

Catalytic Strategies in Bis-Lactone Synthesis

Catalytic approaches have revolutionized the synthesis of bis-lactones and related structures by enabling milder reaction conditions, improved efficiency, and enhanced selectivity compared to traditional stoichiometric methods. Organocatalysis, utilizing small organic molecules as catalysts, and transition metal catalysis, employing metal complexes, are two prominent strategies in this field.

Organocatalytic Cascade Reaction Sequences

Organocatalytic cascade reactions are particularly attractive for the synthesis of complex molecules like bis-lactones as they allow for the rapid construction of multiple bonds and stereocenters in a single operation, starting from relatively simple precursors. These sequences often involve a series of distinct catalytic steps occurring in situ.

A notable example of an organocatalytic cascade for this compound synthesis is the triple cascade auto tandem catalysis. This approach has been demonstrated for the synthesis of this compound and butenolide derivatives utilizing alkylidene Meldrum's acid as nucleophiles. The process is promoted by an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) researchgate.netrsc.org. This methodology operates through a sequence of reactions catalyzed by the same species, leading to the formation of the desired cyclic structures rsc.orgdntb.gov.ua.

Research findings have detailed the DBU-catalyzed synthesis of various this compound derivatives (e.g., 3aa-3wa) from alkylidene Meldrum's acids researchgate.net. The reactions are typically conducted in toluene (B28343) at elevated temperatures over several hours researchgate.net. Analysis of the products often reveals them as mixtures of diastereoisomers researchgate.net.

Asymmetric organocatalytic cycloadditions represent a powerful strategy for the enantioselective construction of this compound scaffolds, especially those containing spirocyclic systems. These reactions involve the formation of cyclic products through the union of two or more molecules, with the stereochemical outcome controlled by a chiral organocatalyst.

One application involves the asymmetric synthesis of bispirocyclic compounds featuring bispiro[γ-butyrolactone-pyrrolidin-4,4'-pyrazolone] skeletons. This is achieved through an organocatalytic 1,3-dipolar cycloaddition reaction between α-imino γ-lactones and alkylidene pyrazolones nih.govjove.comjove.comntu.edu.sg. Bifunctional squaramide organocatalysts have proven effective in promoting these cycloadditions with high yields and excellent diastereo- and enantioselectivities nih.govjove.comjove.com. The success of these reactions is often attributed to the synergistic activation of the substrates by the catalyst through multiple intermolecular hydrogen bonds jove.com.

Studies have shown that the stereoselectivity can be influenced by the substituents on the imino lactone, with certain aryl or heteroaryl groups leading to high stereocontrol jove.com. The enantiomeric excess (ee) of the products is typically determined using chiral HPLC nih.govjove.com.

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal catalysis offers alternative pathways to bis-lactones and their congeners, particularly through cycloisomerization reactions. These processes involve the rearrangement of unsaturated substrates, often alkynes or alkenes, to form cyclic structures catalyzed by transition metal complexes.

Palladium-catalyzed cycloisomerization is a prominent method for synthesizing unsaturated lactones, which can serve as precursors to or components of bis-lactones. The intramolecular cyclization of alkynoic acids catalyzed by palladium complexes allows for the efficient assembly of lactone rings uniovi.esresearchgate.net.

Furthermore, palladium-catalyzed cyclocarbonylation reactions have been applied to the synthesis of bis-lactones. For instance, the regioselective cyclocarbonylation of bisallyl derivatives of bisphenols using a palladium catalyst system, such as Pd(OAc)₂ in conjunction with 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), can afford seven-membered ring bis-lactones in good yields researchgate.net. Variations in reaction conditions can even lead to bis-lactones with different ring sizes within the same molecule (e.g., 7-6 and 7-5-membered rings) researchgate.net.

Stereoselective Construction of this compound Scaffolds

The stereoselective synthesis of this compound scaffolds is crucial for accessing biologically active molecules, as their efficacy often depends on their specific three-dimensional structure. Chiral catalysis plays a pivotal role in controlling the formation of stereocenters within these complex molecules.

Enantioselective Synthesis via Chiral Catalysis

Enantioselective synthesis using chiral catalysts allows for the preferential formation of one enantiomer of a this compound over the other. This is achieved by employing catalysts that are themselves chiral, inducing asymmetry during the reaction.

Chiral organocatalysts, as discussed in section 2.1.1.2, are widely used for enantioselective transformations leading to bis-lactones or bispirocyclic lactone derivatives nih.govjove.comjove.comntu.edu.sgresearchgate.netresearchgate.netchinesechemsoc.orgchinesechemsoc.orgacs.org. Bifunctional chiral catalysts, capable of activating multiple reaction partners simultaneously, are particularly effective in controlling stereochemistry in cascade or cycloaddition reactions nih.govjove.com.

Transition metal complexes incorporating chiral ligands also enable enantioselective this compound synthesis. Examples include palladium complexes with chiral phosphine (B1218219) ligands used in asymmetric cyclocarbonylation researchgate.net. Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has also been developed as a versatile method for the synthesis of enantiomerically enriched lactones, including those with tetrasubstituted stereogenic centers, which can be relevant for constructing complex lactone architectures acs.org.

Another strategy involves chiral bifunctional sulfide (B99878) catalysts for desymmetrizing halolactonization reactions, providing access to highly substituted chiral γ-lactones, including those with α,γ-bis-quaternary stereocenters x-mol.netresearchgate.net. This method addresses the challenge of creating multiple contiguous stereocenters in lactone systems x-mol.netresearchgate.net.

The development of enantioselective methods is an active area of research, with ongoing efforts to improve yields, stereoselectivity, and substrate scope for the synthesis of diverse this compound scaffolds researchgate.netclockss.orgnih.gov.

Diastereoselective Pathways in this compound Formation

Diastereoselectivity plays a crucial role in the synthesis of bis-lactones, particularly when creating multiple stereocenters. Achieving control over the relative stereochemistry between these centers is paramount for accessing specific this compound isomers. Research has explored various approaches to induce diastereoselectivity in lactone formation, which can be extended to this compound systems. For instance, nucleophile-promoted bis-cyclization processes employing keto acid substrates have been shown to provide access to bicyclic and tricyclic β-lactones with high diastereoselectivity. capes.gov.brnih.gov This methodology is effective for constructing complex ring systems bearing tertiary carbinol centers and quaternary carbons. capes.gov.brnih.gov Another strategy involves visible light-iodine-mediated carboesterification of alkenes with carbonyls, which can yield lactones with trans-diastereoselectivity, controllable by altering the base and reaction conditions, such as the addition of water as a co-solvent. nih.gov While these examples focus on monolactones or bicyclic lactones, the principles of controlled cyclization and the influence of reaction conditions on stereochemical outcomes are directly relevant to the diastereoselective synthesis of bis-lactones.

Desymmetrization Strategies for Prochiral Precursors

Desymmetrization of prochiral precursors offers an elegant approach to synthesize chiral molecules, including bis-lactones, by introducing asymmetry into a symmetric or meso compound. This strategy is particularly valuable for constructing compounds with all-carbon quaternary centers, a significant challenge in organic synthesis. nih.gov Unlike traditional methods that focus on the asymmetric formation of a new C-C bond, desymmetrization separates the formation of a quaternary center from the enantiodetermining step. nih.gov Chiral reagents or catalysts are employed to differentiate between enantiotopic groups. nih.gov While the provided search results primarily discuss the desymmetrization of various prochiral compounds like cyclohexanones, diesters, and diarylmethylsilanes to yield enantioenriched products nih.govacs.orgua.esnih.govresearchgate.net, the underlying principles are applicable to this compound synthesis. For example, the desymmetrization of dicarboxylic acid derivatives, including diesters and lactones, through intra- and intermolecular esterifications and hydrolysis is a relevant concept. ua.es The development of novel catalytic enantioselective desymmetrization reactions of prochiral ketones has been highlighted as a pivotal step in the synthesis of complex natural products, demonstrating the power of this strategy in constructing chiral bicyclic cores with high enantio- and diastereoselectivity. acs.org

Bio-Inspired and Chemoenzymatic Synthetic Routes to Bis-Lactones

Bio-inspired and chemoenzymatic approaches leverage biological systems or enzymes to achieve complex chemical transformations, often with high selectivity and under mild conditions. These methods offer attractive alternatives to traditional synthetic routes for constructing bis-lactones. For instance, a bioinspired strategy has been employed for the synthesis of pulvinic acids, involving this compound intermediates formed via oxidative ring cleavage of terphenyl-quinones. researchgate.net This approach mimics proposed biosynthetic pathways. researchgate.net

Chemoenzymatic synthesis combines chemical and enzymatic steps to capitalize on the strengths of both methodologies. Enzymes, such as lipases, laccases, Baeyer-Villiger monooxygenases (BVMO), and ketoreductases (KRED), can catalyze highly selective transformations, including kinetic resolution and asymmetric reductions, which are valuable for introducing chirality into this compound precursors or forming lactone rings diastereoselectively. researchgate.netmdpi.comnih.govacs.org For example, laccase catalysis has been utilized in the synthesis of this compound lignans (B1203133) through the oxidative coupling of phenolic acids like sinapic acid and ferulic acid in a biphasic system, achieving high yields and product stability. researchgate.net Another example involves a chemoenzymatic pathway for the synthesis of a naphthoic acid derivative and its intermediaries, including a this compound, starting from sinapic acid using laccase. researchgate.net Furthermore, chemoenzymatic strategies have been reported for the synthesis of complex natural products featuring lactone moieties, demonstrating the utility of enzymes like BVMO for stereoselective oxidation to lactones with high enantiomeric excess and KRED for diastereoselective reductions. mdpi.com Lipase-catalyzed kinetic resolution has also been employed as a key stereochemical step in the chemoenzymatic synthesis of enantiomeric bicyclic δ-halo-γ-lactones. nih.gov

Utilization of Precursor Building Blocks for this compound Assembly

Meldrum's Acid Derivatives as Synthons

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile synthons in organic synthesis due to their high acidity and reactive methylene (B1212753) group. chemicalbook.comunishivaji.ac.in Alkylidene Meldrum's acid derivatives, in particular, are strong electrophiles and can participate in various reactions, including those leading to lactones and bis-lactones. chemicalbook.comrsc.org They can act as synthetic equivalents of ketenes under certain conditions. unishivaji.ac.in Auto tandem triple cascade organocatalysis utilizing alkylidene Meldrum's acid derivatives as nucleophiles has been reported for the synthesis of this compound derivatives, although often in a racemic fashion. rsc.orgrsc.orgresearchgate.net This process involves a sequence of reactions initiated by a base like DBU. rsc.orgresearchgate.net The reactivity of Meldrum's acid derivatives stems from the facile fragmentation of the 1,3-dioxane-4,6-dione (B14002328) structure under various conditions, generating reactive intermediates like ketenes or acylketenes. rsc.org

Itaconic Acid Derivatives in α-Methylene Lactone Synthesis

Optically Active Bicyclic Lactone Building Blocks

The synthesis of optically active bicyclic lactones is crucial for accessing chiral molecules with defined stereochemistry. One approach involves the catalytic enantioselective glyoxylate-ene reaction. This method allows for the formation of key stereogenic centers in good yield and with high diastereo- and enantioselectivity rsc.orgrsc.org. Another strategy for synthesizing chiral bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones utilizes chiral starting materials or installs a chiral center before subsequent cyclization steps like iodolactonization researchgate.netresearchgate.net. Stereospecific hydroformylation followed by lactonization has also been reported for the synthesis of chiral bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones bearing a quaternary stereocenter researchgate.netresearchgate.netnih.gov. A Rh-catalyzed asymmetric hydroformylation/intramolecular cyclization/PCC oxidation sequence can transform cyclopent-3-en-1-ols into bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones with high yields and excellent enantiomeric excess nih.gov.

Chemoenzymatic approaches have also been explored for the synthesis of optically active bicyclic lactones. For instance, lipase-catalyzed kinetic resolution of racemic alcohols followed by rearrangements, such as the Johnson-Claisen rearrangement, can provide access to enantiomerically enriched bicyclic lactones nih.gov. Microbial transformations, like the one-pot biooxidation of diols using yeast strains such as Candida pelliculosa ZP22, can yield specific optically active lactone isomers with bicyclo[4.3.0]nonane structures d-nb.info.

Synthesis of Diverse this compound Structural Architectures

The synthesis of bis-lactones involves constructing molecules with two lactone rings, which can be connected in various ways, leading to spiro, fused, or bridged architectures.

Spiro Bis-Lactones

Spiro bis-lactones feature a central atom shared by two lactone rings. These structures are important motifs found in natural products and biologically active molecules oaepublish.com. Various methods have been developed for their synthesis.

One strategy involves N-heterocyclic carbene (NHC)-catalyzed annulation reactions. For example, the annulation of benzofuran-2,3-diones and enals via homoenolate intermediates provides a direct route to spiro bis-lactones oaepublish.comrsc.org. Catalyst regulation can influence whether ketone-carbonyl or ester-carbonyl annulated products are obtained as major products rsc.org.

Another approach to spiro bis-lactones involves double cycloisomerization reactions. A spiro bis(γ-exomethylene γ-lactone) (γSL) monomer, derived from malonic acid, can be synthesized through functionalization of malonic dimethylester followed by ester hydrolysis and double cycloisomerization catalyzed by a Pd pincer complex nih.govacs.org. This spiro this compound has been shown to undergo step-growth polymerization with various dinucleophiles like diols, dithiols, and diamines, yielding functional copolymers nih.govacs.org.

Metal-catalyzed carbonylation reactions have also been employed in spiro lactone synthesis. A Pd-catalyzed cyclocarbonylation of steroidal propargylic alcohols can yield spiro α-methylene-β-lactones beilstein-journals.org. Additionally, a metal-free procedure involving photoinduced carbene C–H insertion in a diazo precursor has been reported for the synthesis of functionalized spiro-β-lactones beilstein-journals.org.

Steroid backbones have served as scaffolds for constructing spiro lactones. For instance, spiro-ε-lactones have been synthesized from diols derived from estrone (B1671321) beilstein-journals.org. Efficient synthesis of spiro-γ-lactone motifs on an estradiol (B170435) backbone has also been reported, involving nucleophilic addition, catalytic hydrogenation, and acid-mediated cyclization beilstein-journals.org.

Data on the synthesis of spiro bis(γ-exomethylene γ-lactone) (γSL) highlights its accessibility and reactivity in polymerization reactions. nih.govacs.org

| Precursor | Reaction Steps | Catalyst | Product Structure |

| Malonic dimethylester | Functionalization with propargyl bromide, ester hydrolysis, double cycloisomerization | Pd pincer complex | Spiro bis(γ-exomethylene γ-lactone) (γSL) |

Step-growth polymerization of γSL with different nucleophiles yields various copolymers nih.govacs.org:

| Dinucleophile | Catalyst (Example) | Resulting Polymer Type |

| Diols | DBU | Polyesters |

| Dithiols | DBU | Poly(spiro bis(β-thioether lactones)) |

| Primary Diamines | DBU (or uncatalyzed) | Poly(spiro bis(β-hydroxy-lactames)) |

Fused-Ring Bis-Lactones

Fused-ring bis-lactones contain two lactone rings that share one or more common bonds. The synthesis of these structures often involves cyclization reactions that form the fused system.

Acid-catalyzed rearrangements have proven effective for synthesizing fused-ring lactones. A highly effective acid-catalyzed cyclopropyl (B3062369) ester to γ-lactone skeletal rearrangement has been applied to the synthesis of various bi- and tricyclic functionalized lactones nih.gov.

Claisen rearrangement sequences have also been utilized in the synthesis of fused bicyclic medium-ring lactones. This approach can involve enolate hydroxylation, intramolecular hydrosilation, and Claisen rearrangement to construct the fused system researchgate.net.

Palladium-catalyzed reactions offer another route to fused bicyclic lactones. A novel palladium-catalyzed ring opening carbonylative lactonization of hydroxycyclopropanols efficiently synthesizes tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP)-fused bicyclic γ-lactones nih.gov. This method is characterized by mild conditions, good functional group tolerance, and scalability nih.gov.

Stereodivergent synthesis of β,γ-fused bicyclic γ-lactones can be achieved via multicomponent ring-expansion cascades. These methods can provide access to fused systems with high diastereoselectivity researchgate.net.

Inverse-electron-demand Diels-Alder (IEDDA) reactions of electron-poor 2-pyrones can provide access to bridged bicyclic lactones and their derivatives, which can subsequently undergo transformations to yield other cyclic structures researchgate.net.

Bridged Bicyclic Lactones

Bridged bicyclic lactones feature two rings connected by at least one bridgehead atom. These structures are found in various natural products and are targets for synthetic chemists.

Methods for synthesizing chiral bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones include using chiral starting materials, installing chiral centers followed by iodolactonization, and stereospecific hydroformylation/lactonization sequences researchgate.netresearchgate.net. Rh-catalyzed asymmetric hydroformylation/intramolecular cyclization/oxidation has been reported for the enantioselective construction of bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones with quaternary stereocenters nih.gov.

Palladium-catalyzed reactions, such as hydroalkoxycarbonylation and hydroxycarbonylation of cyclopent-3-en-1-ols, can lead to the formation of bridged bicyclic lactones acs.orgnih.gov. The choice of palladium catalyst and ligands can tune the divergent reactivity of the substrates acs.orgnih.gov.

Diels-Alder reactions are powerful tools for constructing bridged bicyclic systems. Inverse-electron-demand Diels-Alder reactions of coumalate derivatives with α,β-unsaturated aldehydes have been used for the asymmetric synthesis of [2.2.2]-bicyclic lactones acs.org. A Diels-Alder reductive-cyclization sequence has also been reported for the synthesis of bridged oxabicyclic cores researchgate.net.

Ring-rearrangement metathesis (RRM) strategies have been employed in the synthesis of bridged bicyclic lactones. This can involve the use of specific catalysts to generate the desired bicyclic framework from suitable precursors beilstein-journals.org.

C–H bond insertion reactions by carbenes and nitrenes represent another strategy for constructing bridged polycycles, which can include bridged lactone systems beilstein-journals.org.

| Synthetic Method | Bridged Lactone Type Examples | Key Features |

| Rh-catalyzed asymmetric hydroformylation/cyclization/oxidation | Bridged researchgate.netresearchgate.netCurrent time information in Bangalore, IN. bicyclic lactones | Enantioselective, forms quaternary centers nih.gov |

| Palladium-catalyzed hydroalkoxycarbonylation/hydroxycarbonylation of cyclopentenols | Bridged bicyclic lactones | Divergent reactivity, catalyst/ligand dependent acs.orgnih.gov |

| Inverse-electron-demand Diels-Alder reactions of coumalates with enals | [2.2.2]-bicyclic lactones | Asymmetric synthesis, dienamine activation acs.org |

| Diels-Alder reductive-cyclization sequence | Bridged oxabicyclic cores | Efficient sequence researchgate.net |

| Ring-rearrangement metathesis (RRM) | Bridged bicyclic lactones | Catalytic approach to bicyclic framework beilstein-journals.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Bis Lactones

Ring-Opening Processes of Bis-Lactones

The ring-opening of lactones is a fundamental reaction that can proceed through various mechanisms, including nucleophilic attack. In the case of bis-lactones, the presence of two reactive centers introduces complexity and opportunities for controlled, selective transformations.

Bis-lactones can participate in step-growth polymerization reactions when reacted with bifunctional comonomers such as diols, dithiols, or diamines. This approach allows for the synthesis of various regioregular copolymers with diverse linkages and functional groups. nih.govchemrxiv.orgacs.orgresearchgate.net Compared to traditional ring-opening polymerization (ROP), using bifunctional comonomers with a unique bis-lactone monomer can provide access to a broader range of copolymers. chemrxiv.orgacs.org

A powerful bis(γ-lactone) monomer, γSL (spiro bis(γ-exomethylene γ-lactone)), has been shown to undergo step-growth polymerization under mild conditions due to the enhanced reactivity imparted by its γ-exomethylene moieties and spiro structure. nih.govchemrxiv.orgacs.orgresearchgate.net The γ-exomethylene group is believed to increase the kinetic reactivity towards ring-opening, partly due to the improved leaving group character of the enol. chemrxiv.orgresearchgate.net In the case of γ-lactones, the ring-opening can also be thermodynamically favored due to enol/methyl ketone tautomerization. chemrxiv.orgresearchgate.net

When γSL is reacted with diols in the presence of an organocatalyst like DBU, polyesters featuring methyl ketones as pendant groups can be obtained. chemrxiv.orgacs.org The molecular weights of these polymers can range from 5000 to 10,000 g·mol⁻¹. chemrxiv.orgacs.org Thorough reaction monitoring has revealed that a trans-lactonization process can occur after the initial ring-opening of γSL. nih.govchemrxiv.orgacs.orgresearchgate.net

Trans-lactonization is an intramolecular reaction involving the rearrangement of a lactone ring. In the context of this compound ring-opening, trans-lactonization can compete with or follow the initial ring-opening event, influencing the final polymer structure.

Studies on the ring-opening of γSL with nucleophiles have provided insights into the trans-lactonization mechanism. Following the first ring-opening, a trans-lactonization involving a pendant enol moiety can occur, leading to the formation of an isomerized lactone with an endocyclic C=C double bond. nih.govchemrxiv.orgacs.org This process has been observed through NMR spectroscopy, which shows characteristic shifts for the olefinic and methyl ketone protons of the isomerized product. nih.govchemrxiv.org

The spiro structure of γSL and the occurrence of trans-lactonization can desynchronize the ring-opening of the two lactone rings when reacting with alcohols, potentially enabling the selective preparation of mono ring-opened products. nih.govacs.org While trans-lactonization can slow down the second ring-opening step, particularly with aliphatic diols, this characteristic can be advantageous if the strain of the spiro structure allows for selective opening of one lactone ring. chemrxiv.orgacs.org

A tentative mechanism for the ring-opening and trans-lactonization of γSL suggests the formation of an intermediate after the initial nucleophilic attack, which then undergoes intramolecular cyclization and proton shifts to yield the isomerized lactone. nih.govchemrxiv.orgacs.org

Lactone ring-opening fundamentally involves the cleavage of an acyl (C-O) bond. The specific pathway of acyl bond cleavage can vary depending on the reaction conditions and the nature of the nucleophile or catalyst. While general lactone ring-opening involves nucleophilic attack at the carbonyl carbon, leading to acyl-oxygen cleavage, other mechanisms involving acyl bond cleavage can exist.

In some enzymatic processes involving N-acyl homoserine lactones, acyl bond cleavage occurs via nucleophilic attack on the carbonyl carbon of the scissile bond, forming a tetrahedral transition state stabilized by an oxyanion hole. pnas.org This leads to the formation of an acyl-enzyme intermediate. pnas.org While this example pertains to a specific type of lactone hydrolysis catalyzed by an enzyme, the principle of nucleophilic attack at the acyl carbon is a common pathway for acyl bond cleavage in lactones.

In organocatalytic reactions, acyl bond cleavage can be part of a more complex cascade. For instance, N-heterocyclic carbene (NHC) catalyzed reactions involving cyclic oxime ethers can undergo a radical-type ring-opening process involving C-C bond cleavage adjacent to an iminyl radical, followed by cross-coupling and intramolecular fragmentation. acs.org While this is not a direct acyl bond cleavage within a lactone, it illustrates how organocatalysis can facilitate complex bond scissions.

The Baeyer-Villiger oxidation, which transforms cyclic ketones into lactones, involves the cleavage of a C-C bond adjacent to the carbonyl, followed by a rearrangement that effectively results in the insertion of an oxygen atom into the ring and the formation of an ester (lactone) linkage. The mechanism involves a Criegee intermediate which undergoes O-O bond cleavage and subsequent migration of a carbon group to the oxygen, leading to acyl-oxygen bond formation in the lactone product. beilstein-journals.org

Catalytic Mechanisms of this compound Transformations

Catalysts play a vital role in promoting and controlling the reactivity of bis-lactones, enabling specific transformations that would otherwise be difficult or impossible. Organocatalysts and transition metal catalysts, such as palladium complexes, have been successfully employed.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of bis-lactones, organocatalysts can facilitate ring-opening, polymerization, and other transformations by activating the monomer or the nucleophile.

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used as an organocatalyst for the step-growth polymerization of bis-lactones with diols. chemrxiv.orgacs.org Organocatalysts can activate monomers through various mechanisms, including hydrogen bonding or nucleophilic activation. rsc.org For instance, a mechanism involving the dual activation of alcohols by an amine catalyst and the activation of a cyclic ester by a thiourea (B124793) catalyst through hydrogen bonds has been proposed for the ROP of cyclic monoesters. rsc.org

Organocatalytic cascade reactions have been developed for the synthesis of this compound and butenolide derivatives using alkylidene Meldrum's acid as nucleophiles, promoted by DBU in a triple cascade process. researchgate.netrsc.org This highlights the ability of organocatalysts to orchestrate a series of reactions to construct complex molecular architectures.

Chiral organocatalysts have been employed in asymmetric reactions to synthesize chiral spirolactone skeletons. oaepublish.com Mechanisms often involve the formation of reactive intermediates, such as enamine or iminium ions, which undergo stereoselective reactions. nih.gov For example, squaramide catalysts have been used in Michael/cyclization cascade reactions of 3-hydroxyoxindoles with α,β-unsaturated N-acylated succinimides to form spiro[oxindole-lactone] derivatives with high stereoselectivity. oaepublish.com The plausible mechanism involves hydrogen bond interactions between the catalyst and the substrate, guiding the stereochemical outcome. researchgate.netoaepublish.com

Palladium catalysis is a powerful tool for constructing cyclic structures through cycloisomerization reactions. Bis-lactones, particularly those with alkyne or alkene functionalities, can undergo palladium-catalyzed cycloisomerization.

Spiro bis(γ-exomethylene γ-lactone) (γSL) can be efficiently prepared on a gram scale from malonic acid by palladium-catalyzed cycloisomerization of a bis-alkynoic acid precursor. nih.govchemrxiv.orgresearchgate.netresearchgate.netresearchgate.net While the specific mechanism for the formation of γSL is not detailed in the provided snippets, palladium-catalyzed cycloisomerization of alkynoic acids generally involves coordination of the alkyne to the palladium catalyst, followed by intramolecular cyclization and reductive elimination. researchgate.netmdpi.com

In related palladium-catalyzed cycloisomerization reactions of enynes, the mechanism can involve oxidative addition of the Pd(0) catalyst, coordination of the alkyne or alkene, and nucleopalladation, leading to the formation of cyclic products. nih.govacs.org The choice of ligands on the palladium catalyst can significantly influence the reaction pathway and selectivity. nih.gov For instance, changing the ligand from a bidentate phosphine (B1218219) to an electron-poor triphenylphosphite can switch the reactivity of an allenyl malonate from cross-coupling/cyclization to cycloisomerization. nih.gov

The formation of bis-lactones has also been reported in the context of palladium-catalyzed cycloisomerization of enynes in the synthesis of complex natural products like picrotoxane sesquiterpenes. acs.org The formation of the this compound intermediate in these syntheses is highly dependent on the ring substitution pattern of the precursor molecule. acs.org

Here is a summary of some key data points regarding this compound reactions:

| Reaction Type | This compound Monomer | Comonomer/Substrate | Catalyst | Key Outcome/Observation | Relevant Section |

| Step-Growth Polymerization | γSL (Spiro bis(γ-exomethylene γ-lactone)) | Diols, Dithiols, Diamines | DBU (Organocatalyst) | Regioregular (AB)n copolymers, occurrence of trans-lactonization. nih.govchemrxiv.orgacs.orgresearchgate.net | 3.1.1, 3.1.2, 3.2.1 |

| Trans-Lactonization | γSL (Spiro bis(γ-exomethylene γ-lactone)) | Nucleophiles (e.g., alcohols) | - (Follows ring-opening) | Formation of isomerized lactone with endocyclic C=C double bond. nih.govchemrxiv.orgacs.org | 3.1.2 |

| Organocatalyzed Cascade Reaction | - (this compound formed as product) | Alkylidene Meldrum's acid | DBU (Organocatalyst) | Synthesis of this compound and butenolide derivatives via triple cascade. researchgate.netrsc.org | 3.2.1 |

| Palladium-Catalyzed Cycloisomerization (Synthesis of γSL) | Precursor bis-alkynoic acid | - | Pd pincer complex (Palladium Catalyst) | Efficient synthesis of γSL. nih.govchemrxiv.orgresearchgate.netresearchgate.netresearchgate.net | 3.2.2 |

| Palladium-Catalyzed Cycloisomerization | Allenyl malonate (related cyclic ester substrate) | - | Pd catalyst with specific ligands | Cycloisomerization to cyclopentene, mechanism influenced by ligand choice. nih.gov | 3.2.2 |

| Organocatalyzed Spirolactonization Cascade | - (Spirolactone formed as product) | 3-Hydroxyoxindoles, α,β-unsaturated imides | Squaramide catalyst (Chiral Organocatalyst) | Enantioselective synthesis of spiro[oxindole-lactone] derivatives. oaepublish.com | 3.2.1 |

Radical and Photochemical Reactivity of Bis-Lactones

Bis-lactones exhibit diverse reactivity under radical and photochemical conditions, leading to various transformations such as cyclization, decarboxylation, and ring expansion.

Radical reactions involving lactones, including bis-lactones, have been explored for the synthesis of cyclic structures. For instance, free-radical cyclization of γ-bromo-β-lactones, mediated by catalytic benzeneselenol, can lead to decarboxylated products in good yields clockss.org. In some cases, this can result in the formation of bicyclic lactones derived from bis-cyclization clockss.org. Stereoselective free radical cyclization has been observed, where the this compound is the major product, suggesting that the free radical cyclization favors a specific relative position between the methylene (B1212753) radical and the carbethoxy group iupac.org. Oxidative radical reactions, particularly those mediated by manganese(III) acetate, have been employed in the synthesis of oxygen heterocycles, including bicyclic bis-lactones nih.gov.

Photochemical reactions offer a distinct approach to modifying bis-lactones. Photo-induced cycloaddition reactions of α-diketones with alkenes have been shown to yield biaryl-containing medium-ring bis-lactones through a photocycloaddition-photooxidation sequence involving a 1,4-dioxin (B1195391) intermediate mdpi.com. The Paterno-Büchi reaction, a [2+2] cycloaddition between carbonyl groups and C=C bonds initiated by light, is a common photochemical reaction of carbonyl compounds and can be relevant to the reactivity of the carbonyl functionalities within lactone rings mdpi.com. Photolysis of ninhydrin (B49086) bis-acetals has been studied as a route to form 8-membered lactones through photoextrusion and tandem photoextrusion reactions soton.ac.ukrsc.org. This process can be wavelength-dependent, with different wavelengths of irradiation leading to different products, including 8-ring lactones and orthoanhydrides rsc.org. The photodecarbonylation of ninhydrin bis-acetals, for example, can be influenced by the irradiation wavelength, providing access to different cyclic systems rsc.org.

Research findings highlight the utility of both radical and photochemical methods in accessing complex molecular architectures from this compound precursors or generating bis-lactones through these mechanisms.

Rearrangement Reactions Involving this compound Intermediates

Bis-lactones are known to participate in and serve as intermediates in various rearrangement reactions, leading to structural isomers or more complex molecular skeletons. These rearrangements often involve the migration of atoms or groups within the molecule.

One notable type of rearrangement involving bis-lactones is the dyotropic rearrangement. Dyotropic rearrangements of fused tricyclic β-lactones have been reported, proceeding via stereospecific 1,2-acyl migrations that yield bridged, spiro-γ-butyrolactones acs.orgnih.gov. A specific instance of this involves a fused this compound containing both β- and δ-lactone moieties, which provided rapid access to the core structures of natural products like curcumanolide A and curcumalactone (B1256290) acs.orgnih.gov. Computational studies have contributed to the mechanistic understanding of these dyotropic processes acs.orgnih.gov. These rearrangements significantly alter the topology of the starting lactone, providing access to complex spirocyclic systems acs.orgnih.gov.

This compound intermediates have also been implicated in cascade reactions. A DBU-catalyzed auto tandem catalysis process involving alkylidene Meldrum's acid derivatives has been shown to produce bis-lactones and butenolides through a triple-cascade sequence that includes a rearrangement of a dihydropyranone intermediate via a ring-opening step rsc.orgrsc.org. This transformation can be influenced by substituents on the aromatic ring of the starting material rsc.org. Mechanistic studies, including the use of enantioenriched intermediates, have provided insights into these rearrangement pathways, suggesting the involvement of achiral transition state intermediates in some cases leading to racemic products rsc.orgrsc.org.

Another type of rearrangement where lactones, and potentially bis-lactones, can be involved is the Baeyer-Villiger oxidation, which converts cyclic ketones to lactones through an intramolecular rearrangement involving the migration of an alkyl group to an oxygen atom wiley-vch.debeilstein-journals.org. While the search results primarily discuss the Baeyer-Villiger oxidation in the context of synthesizing lactones from ketones, the principle of rearrangement is relevant.

Furthermore, this compound intermediates have been observed in bioinspired synthetic strategies. For example, in the synthesis of pulvinic acids, terphenyl-quinones can be converted into this compound intermediates through oxidative ring cleavage researchgate.net. These intermediates are then further transformed to yield the target pulvinic acids researchgate.net.

The reactivity of certain bis-lactones can be enhanced to facilitate reactions like step-growth polymerization. A spiro bis(γ-lactone) with γ-exomethylene moieties has been shown to undergo ring-opening and subsequent trans-lactonization, enabling the formation of regioregular copolymers and potentially terpolymers chemrxiv.orgnih.gov. This trans-lactonization process represents a type of rearrangement that occurs after the initial ring-opening chemrxiv.orgnih.gov.

Bis Lactones in Polymer Science and Engineering

Step-Growth Polymerization Utilizing Bis-Lactones as Monomers

Step-growth polymerization involving bis-lactones as monomers offers a powerful route to synthesize polyesters and other copolymers. This approach typically involves the ring-opening of the bis-lactone by a difunctional nucleophile, such as a diol, dithiol, or diamine, leading to the formation of linear polymer chains through successive coupling reactions. Compared to ring-opening polymerization (ROP), step-growth polymerization with bis-lactones can provide access to a broader variety of copolymers from a single this compound monomer by simply changing the comonomer. chemrxiv.orgacs.orgnih.gov

Monomer Design for Enhanced Reactivity and Polymerization Control

The reactivity of bis-lactones in step-growth polymerization is crucial for achieving high molecular weights and controlled polymer structures. Modifications to the this compound structure can significantly influence their ring-opening behavior. For instance, the incorporation of γ-exomethylene groups and a spiro structure in a bis(γ-lactone), such as γSL, has been shown to greatly enhance its reactivity towards nucleophiles, enabling step-growth polymerization under mild conditions, including room temperature. chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org This enhanced reactivity allows for better control over the polymerization process, minimizing undesired side reactions.

Synthesis of Regioregular Copolymers from this compound Monomers

The controlled ring-opening of bis-lactones in step-growth polymerization can lead to the formation of regioregular copolymers. By carefully selecting the this compound monomer and the difunctional comonomer, researchers can control the sequence of repeating units in the polymer chain. For example, the step-growth polymerization of the spiro bis(γ-exomethylene γ-lactone) (γSL) with diols, dithiols, or diamines has successfully yielded a variety of regioregular (AB)n copolymers. chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org Furthermore, the unique reactivity of certain bis-lactones, such as the occurrence of a trans-lactonization process after the initial ring-opening, can be leveraged to synthesize regioregular (ABAC)n terpolymers through sequential reactions with different nucleophiles. chemrxiv.orgacs.orgnih.govchemrxiv.orgacs.org

Introduction of Diverse Functional Groups into this compound Derived Polymers

The step-growth polymerization of bis-lactones with various difunctional comonomers allows for the facile introduction of diverse functional groups into the resulting polymers. By utilizing diols, dithiols, or diamines as comonomers, polymers containing ester, thioether, or amide linkages, respectively, can be synthesized. chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org This versatility in monomer selection provides a pathway to access functional polymeric materials with properties tailored for specific applications. For instance, using diols as comonomers with γSL and an organocatalyst like DBU has produced polyesters featuring methyl ketones as pendant groups. chemrxiv.orgacs.orgnih.gov

Bis-Lactones as Cross-linking Agents in Ring-Opening Polymerization

In addition to their use as monomers in step-growth polymerization, bis-lactones can also function as effective cross-linking agents in ring-opening polymerization (ROP). This approach allows for the creation of cross-linked polymer networks with tunable properties. When a this compound is included in the ROP of cyclic monomers like lactones or cyclic carbonates, its two lactone rings can undergo ring-opening, connecting different growing polymer chains and forming a three-dimensional network. This method has been explored to produce cross-linked, degradable polymers. researchgate.net For example, a novel bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid has been used as a cross-linker in the copolymerization of cyclic esters such as L-lactide, ε-caprolactone, and δ-valerolactone, resulting in cross-linked polymeric materials with properties ranging from resilient solids to elastomers. researchgate.net

Architectural Engineering of Polymers with this compound Moieties

This compound moieties can be incorporated into polymers to engineer diverse macromolecular architectures beyond simple linear chains or cross-linked networks. The presence of two reactive sites within the this compound structure allows for the creation of branched, star, or dendritic structures, depending on the polymerization strategy and the core molecule used. While the provided search results primarily focus on step-growth polymerization and cross-linking, the inherent bifunctionality of bis-lactones suggests their potential in more complex architectural designs. Research comparing the architectural differences in analogous linear, hyperbranched, and dendritic polymers based on building blocks like bis-MPA highlights the importance of controlled synthesis in achieving desired polymer architectures and properties. nsf.govacs.org

Investigation of Structure-Property Relationships in this compound Derived Polymeric Materials

Understanding the relationship between the chemical structure of this compound derived polymers and their resulting properties is fundamental for designing materials with targeted performance characteristics. The rigidity and functionality introduced by the this compound moiety, along with the choice of comonomers and polymerization method, significantly influence the thermal, mechanical, and degradation properties of the resulting polymers. Studies on copolymers incorporating rigid carbohydrate-derived bis-lactones, such as glucarodilactone, have shown that small compositional changes can drastically impact mechanical performance and degradability. osti.govrsc.orgrsc.org The presence of the this compound unit can contribute to increased glass transition temperatures and thermal stability in the resulting polymers. frontiersin.orgmdpi.com Furthermore, the ability to introduce diverse functional groups allows for tailoring properties like solubility, reactivity, and interactions with other materials.

Bis Lactone Significance in Natural Product Chemistry

Biosynthetic Postulates and Derivations of Bis-Lactone Natural Products

The biosynthesis of this compound natural products is a complex process that often involves intriguing enzymatic transformations and rearrangements. While specific pathways can vary depending on the natural product class, general themes in their biosynthesis have been postulated. For instance, some bis-lactones derived from fungal sources, such as ethisolide (B1219754) and avenaciolide (B20334), are believed to originate from acetate-derived chains and intermediates of the tricarboxylic acid (TCA) cycle. gla.ac.uk A proposed late stage in the biosynthesis of ethisolide and avenaciolide involves a skeletal rearrangement of an alkylitaconic acid to an alkyl-α-methyleneglutaric acid. gla.ac.uk This rearrangement may proceed through a cyclopropyl (B3062369) methyl radical intermediate. gla.ac.uk

Another proposed biosynthetic pathway for certain this compound limonoid alkaloids, such as granatumine A, suggests their derivation from mexicanolide-type limonoids. nih.gov This hypothesis involves a series of steps including retro-aldol reactions, eliminations, condensations with ammonia (B1221849) equivalents, aza-Michael reactions, aromatization, benzylic oxidation, and lactonization. nih.gov The co-isolation of xylogranatopyridine B and this compound limonoid alkaloids like granatumine A supports the possibility of a late-stage benzylic oxidation step in their biogenesis, although this remains speculative and lacks experimental corroboration. nih.gov

Studies on the biosynthesis of β-lactone natural products, which can be related to bis-lactones containing a β-lactone ring, have revealed enzymatic mechanisms for ring closure, including ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization. nih.gov

Total Synthesis Efforts Towards Natural Products Featuring this compound Units

The structural complexity of natural products containing this compound units has made them compelling targets for total synthesis. Synthetic efforts not only aim to access these molecules for biological evaluation but also to validate proposed structures and develop novel synthetic methodologies.

Limonoid Alkaloids (e.g., Granatumine A, Xylogranatin F)

Limonoid alkaloids featuring a this compound unit, such as granatumine A and xylogranatin F, have attracted significant attention from synthetic chemists. Granatumine A, isolated from the Chinese mangrove Xylocarpus granatum, has shown moderate inhibitory activity against PTP1B. acs.org The total synthesis of (+)-granatumine A has been achieved in a convergent manner, employing a key pyran to pyridine (B92270) interconversion. acs.orgnih.govacs.orgscispace.comchemrxiv.orgchemrxiv.org This synthesis involved steps such as diastereoselective aldol (B89426) reactions, kinetic resolution, intramolecular aldol reactions, and oxidation. nih.gov The synthesis of these complex molecules has also led to the revision of the structures of some members of this family, including (+)-xylogranatin F, through chemical synthesis and computational methods like NMR shift calculations. nih.govscispace.comnih.gov The differing reported stereochemistries at C3 across this series of limonoid natural products prompted synthetic studies to resolve the stereochemical assignments. nih.gov

Avenaciolide Analogues

Avenaciolide and its analogues are another class of this compound natural products that have been targets for total synthesis. Avenaciolide itself is a fungal metabolite containing a fused α-methylene lactone ring and a saturated lactone ring. gla.ac.uk Methods for the stereoselective synthesis of (±)-avenaciolide and its analogues have been developed, often utilizing γ-substituted α-bromobutenolides as starting materials. lookchem.comoup.com Approaches have involved intermediates such as methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones. lookchem.comoup.com Concise syntheses of members of the avenaciolide family and non-natural analogues have also been reported. researchgate.net

Diterpenoids (e.g., Bielschowskysin) and Related Natural Products

Diterpenoids containing this compound motifs, such as bielschowskysin (B1247535), represent a challenging class of synthetic targets. Bielschowskysin, isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, possesses a highly oxygenated hexacyclic structure with an unprecedented carbon skeleton and exhibits antiplasmodial and cytotoxic activities. rsc.orgresearchgate.net Approaches towards the synthesis of bielschowskysin have been described, including methods involving intramolecular [2+2]-photocycloaddition of a substrate containing two butenolide moieties to form the saturated and unsaturated this compound unit. rsc.orgrsc.org Other studies have focused on the stereocontrolled construction of key segments of the molecule, such as the bicyclo[3.2.0]heptane segment embodying the bridged lactone. dntb.gov.ua

Synthetic Studies of Dimeric Butenolides and Bis-Lactones

Synthetic studies have explored various strategies for the construction of dimeric butenolides and bis-lactones, which are found in many natural products with interesting biological properties. rsc.orgrsc.org These studies often focus on developing efficient and stereoselective methods for coupling or cyclizing smaller molecular fragments to form the this compound framework. Recent methods have described the synthesis of this compound and butenolide derivatives using alkylidene Meldrum's acid as nucleophiles in a triple cascade organocatalysis process. rsc.orgrsc.org Other approaches have involved the stereo and heteroselective coupling of butenolide moieties. rsc.org

Intermediate Bis-Lactones in Bio-Inspired Synthetic Pathways

Bis-lactones can serve as crucial intermediates in bio-inspired synthetic pathways towards complex natural products. These strategies aim to mimic proposed biosynthetic routes in the laboratory. For example, in the bioinspired synthesis of pulvinic acids, this compound intermediates are formed through the oxidative ring cleavage of terphenyl-quinones. researchgate.net These this compound intermediates can exhibit fluorescence properties. researchgate.net

In the synthesis of β-lactone-containing proteasome inhibitors like salinosporamide A and cinnabaramide A, a key step involves a nucleophile-promoted bis-cyclization of keto acids. nih.govnih.gov This process simultaneously generates the γ-lactam and β-lactone rings found in these natural products and was inspired by biosynthetic considerations. nih.govnih.gov The bis-cyclization strategy highlights the utility of forming multiple rings in a single step, potentially reflecting enzymatic cascade processes in nature. nih.gov

Another example is the bioinspired synthesis of rearranged triterpenes, where intermediates, although not explicitly called bis-lactones in all cases, involve lactone formation as part of cascade reactions inferred from biosynthetic hypotheses. acs.org The study of these pathways can sometimes lead to a revision of the proposed biosynthetic origins. acs.org

The design of this compound monomers from biobased precursors, such as malonic acid, has also been explored for the development of new polymerization methods. nih.gov The incorporation of features like γ-exomethylene moieties and spiro structures in these bis-lactones can enhance their reactivity towards ring-opening polymerization under mild conditions. nih.gov

Computational and Theoretical Chemistry Studies of Bis Lactones

Molecular Dynamics (MD) Simulations of Bis-Lactone Systems

While DFT provides a static picture of molecules at their energy minimum, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change over time. nih.govmdpi.com

In the context of bis-lactones, MD simulations are particularly valuable for studying their interactions with biological macromolecules, such as proteins. For example, MD simulations have been used to investigate how β-lactones inhibit penicillin-binding proteins (PBPs). nih.gov These simulations can capture the conformational flexibility of the protein's active site and the dynamic intermolecular interactions between the this compound inhibitor and amino acid residues. nih.gov By analyzing the simulation trajectory, researchers can identify key hydrogen bonds, hydrophobic interactions, and solvent effects that contribute to the binding affinity and inhibitory potency of the this compound. nih.gov Such studies provide a dynamic understanding that static models cannot, guiding the rational design of more effective enzyme inhibitors. nih.govresearchgate.net

Quantum Chemical Calculations for Conformational and Structural Elucidation

The process typically involves a conformational search to locate all possible low-energy structures. researchgate.net The geometry of each conformer is then optimized, and its energy is calculated with high accuracy. nii.ac.jp This information is used to calculate a Boltzmann-weighted average of properties, which is crucial for comparing theoretical predictions with experimental results. For instance, accurately predicting an NMR or ECD spectrum requires averaging the spectra of all significantly populated conformers. nii.ac.jp This approach is vital for the structural elucidation of bis-lactones, as failure to account for conformational flexibility can lead to incorrect structural assignments. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Bis Lactone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including bis-lactones. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In the study of lignan lactones, a subclass of bis-lactones, comprehensive NMR analysis is crucial for confirming their complex stereochemistry. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. nih.govresearchgate.net For instance, the complete ¹H and ¹³C NMR spectral data for hinokinin, a lignan lactone, have been fully assigned, providing a benchmark for the characterization of related structures. nih.govresearchgate.net

Beyond static structural analysis, NMR spectroscopy is a powerful tool for real-time reaction monitoring. beilstein-journals.orgnih.govasahilab.co.jp By acquiring spectra at regular intervals, researchers can track the consumption of starting materials and the formation of products, providing valuable kinetic and mechanistic insights into bis-lactone synthesis. beilstein-journals.orgasahilab.co.jp This is particularly useful in optimizing reaction conditions and identifying transient intermediates. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Hinokinin nih.govresearchgate.net

| Position | δC (ppm) | δH (ppm) | Multiplicity & Coupling Constants (Hz) |

|---|

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Mechanistic Support (e.g., MALDI-TOF)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of bis-lactones with high accuracy. lcms.czaragenbio.comvanderbilt.edu It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of the molecular formula. lcms.cz High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, which helps in distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to molecular weight determination, MS, particularly tandem mass spectrometry (MS/MS), offers profound insights into the fragmentation pathways of bis-lactones. The fragmentation patterns of triketide lactones, for example, have been studied to understand their behavior under mass spectrometric conditions. nih.gov This information is invaluable for structural elucidation and for providing mechanistic support for chemical reactions. By analyzing the fragment ions, researchers can deduce the connectivity of the molecule and understand how it behaves under energetic conditions, which can be correlated to its reactivity in chemical transformations. researchgate.net While specific examples for MALDI-TOF applications on bis-lactones are not extensively documented in readily available literature, the technique's ability to analyze complex mixtures and provide molecular weight information makes it a potentially valuable tool in this area of research. lcms.cz

Table 2: Application of Mass Spectrometry in the Study of Lactones

| Technique | Application | Information Obtained | Example Compound Class |

|---|

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including bis-lactones. springernature.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov For chiral bis-lactones, X-ray crystallography is the gold standard for determining the absolute configuration of stereogenic centers. mdpi.comnih.govresearchgate.net

The crystal structure of a specific this compound, identified in the PubChem database (CID 139095206), has been determined, providing detailed crystallographic data. nih.gov This information is crucial for understanding the molecule's shape and how it packs in the solid state, which can influence its physical properties and biological activity. The determination of the absolute configuration is essential in pharmaceutical research, as different enantiomers of a chiral molecule can exhibit vastly different physiological effects. mdpi.com

Table 3: Crystallographic Data for a Representative this compound (PubChem CID: 139095206) nih.gov

| Parameter | Value |

|---|

Chromatographic Methods (e.g., Chiral High-Performance Liquid Chromatography) for Purity and Enantiomeric Excess Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound samples. For chiral bis-lactones, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.eschromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com

The development of enantioselective catalytic methods for the synthesis of bis-lactones relies heavily on chiral HPLC for the analysis of product mixtures. For instance, in the enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes, chiral HPLC is used to separate the resulting enantiomers and quantify the enantiomeric ratio. nih.gov A variety of chiral stationary phases are available, and the selection of the appropriate column and mobile phase is critical for achieving successful separation. phenomenex.comnih.gov The determination of enantiomeric excess is a critical parameter in asymmetric synthesis, as it reflects the efficiency of the chiral catalyst or auxiliary. heraldopenaccess.usmdpi.com

Table 4: Key Parameters in Chiral HPLC Analysis of Bis-Lactones

| Parameter | Description | Importance in this compound Analysis |

|---|

Compound Names

Bis Lactones in Supramolecular Chemistry

Design and Synthesis of Bis-Lactone Macrocycles and Bismacrocycles

The construction of this compound macrocycles and bismacrocycles—molecules containing two linked macrocycles—relies on strategic synthetic methodologies that can control ring size, conformation, and the placement of functional groups. Key strategies include ring-closing metathesis (RCM), iterative ring expansion, and catalyzed cycloisomerization.

One prominent approach involves the use of renewable resources, such as olive oil, to generate long-chain olefinic di-esters. These precursors are then subjected to RCM using catalysts like the Grubbs catalyst to yield a variety of macrocyclic dilactones with ring sizes ranging from 12 to 29 members. mdpi.comfrontiersin.org This method is valued for its sustainability and ability to produce a diverse library of macrostructures from a common starting material. mdpi.com

Another powerful technique is the iterative assembly of macrocyclic lactones from lactams and hydroxyacid derivatives. This protocol allows for a stepwise, three- or four-atom ring expansion, enabling the precise construction of macrocycles with specific sequences of hydroxy- and amino-acid-based fragments. rsc.org A significant advantage of this method is that it proceeds in high yields without the need for high-dilution conditions, which are often required in macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization. rsc.org

More recently, a highly reactive spiro bis(γ-lactone) (γSL) was efficiently prepared on a gram scale from malonic acid. researchgate.netchemrxiv.org The synthesis involves a Palladium-catalyzed cycloisomerization. researchgate.net The resulting spiro structure, combined with γ-exomethylene moieties, significantly enhances the reactivity of the lactone rings, making this monomer particularly suitable for step-growth polymerization under mild conditions. researchgate.netchemrxiv.org Additionally, macrocyclic paclitaxel (B517696) bis-lactones have been synthesized as models to study the tubulin-binding conformation of paclitaxel. beilstein-journals.org

The table below summarizes various synthetic strategies for preparing this compound macrocycles.

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Resulting Structure | Key Features |

| Ring-Closing Metathesis (RCM) | Olefinic (di)esters from olive oil | Grubbs catalyst | 12- to 29-membered macrocyclic dilactones | Utilizes renewable feedstocks; produces diverse ring sizes. mdpi.comfrontiersin.org |

| Iterative Ring Expansion | Lactams, hydroxyacid derivatives | Not specified | Macrocycles with precise sequences | High-yield, stepwise "growing" of rings without high dilution. rsc.org |

| Pd-Catalyzed Cycloisomerization | Malonic acid | Palladium catalyst | Spiro bis(γ-lactone) (γSL) | Creates a highly reactive monomer for polymerization. researchgate.net |

| Multi-step Synthesis | Taxoid derivatives | Not specified | Macrocyclic paclitaxel bis-lactones | Designed as models for biological conformation studies. beilstein-journals.org |

Molecular Recognition Phenomena involving this compound Hosts

Molecular recognition requires a host molecule with a preorganized cavity or binding site capable of selectively binding a guest molecule through non-covalent interactions. While the field of supramolecular chemistry is rich with examples of macrocyclic hosts like crown ethers, cyclodextrins, and calixarenes, specific and detailed research on this compound macrocycles acting as hosts is less prevalent in the scientific literature. mdpi.comnih.gov

Although direct examples involving this compound hosts are limited, related structures like tetralactam macrocycles provide insight into the possible binding modes. beilstein-journals.org These hosts utilize a combination of hydrogen bonding from their amide NH groups and interactions with aromatic surfaces to bind a wide variety of guests. beilstein-journals.org A this compound host would similarly rely on a combination of hydrogen bonding and other weak interactions, but with the lactone carbonyls acting as the primary polar contact points. The development of such systems remains an area with potential for future exploration in host-guest chemistry.

Self-Assembly Processes Driven by this compound Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of bis-lactones, this process can be driven by the inherent chemical reactivity and structural motifs of the molecule, leading to the formation of complex supramolecular structures or polymers.

A prime example of a self-assembly process driven by a this compound architecture is the step-growth polymerization of the highly reactive spiro bis(γ-lactone) (γSL). researchgate.net The enhanced reactivity of this monomer, due to its spirocyclic strain and exomethylene groups, allows it to react with various comonomers like diols, dithiols, and diamines at room temperature. researchgate.netchemrxiv.org This process represents a form of covalent self-assembly, where the this compound architecture dictates the formation of long-chain, regioregular copolymers. researchgate.net

The reaction proceeds via a ring-opening mechanism, and monitoring of the process has revealed an original trans-lactonization that occurs after the first ring-opening. This unique reactivity allows for the creation of diverse polymer structures. For instance, reacting γSL with a diol and then a diamine can produce regioregular (ABAC)n terpolymers. researchgate.net The resulting polymers contain varied linkages, such as oxo-ester, β-thioether lactone, and β-hydroxy-lactam groups, embedded within the polymer backbone. researchgate.net

| Comonomer Type | Resulting Linkage/Group | Polymer Type |

| Diols | Oxo-ester | (AB)n Copolymer |

| Dithiols | β-thioether lactone | (AB)n Copolymer |

| Diamines | β-hydroxy-lactam | (AB)n Copolymer |

| Diol then Diamine | Mixed linkages | (ABAC)n Terpolymer |

While the polymerization of γSL is a clear example of a process driven by a this compound structure, the self-assembly of discrete this compound macrocycles into non-covalent, ordered superstructures like nanotubes or vesicles is not extensively documented. This contrasts with other building blocks, such as bis-urea macrocycles, which are known to self-assemble into well-defined columnar nanotubes through extensive hydrogen bonding. rsc.orgsc.edu The design of this compound macrocycles that can similarly assemble into discrete, functional supramolecular architectures remains a forward-looking challenge in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.